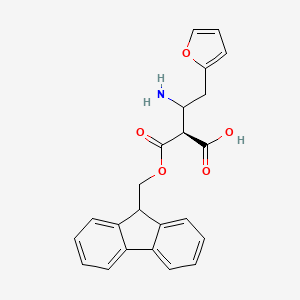

FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid

Description

Foundational Significance of Non-Canonical Amino Acids in Advancing Chemical Biology

The central dogma of molecular biology outlines the translation of genetic information into proteins composed of a standard set of 20 proteinogenic α-amino acids. However, the field of chemical biology has expanded this repertoire to include a vast array of non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs). These are amino acids that are not naturally encoded in the genetic code of organisms. The incorporation of ncAAs into peptides and proteins has become a cornerstone of modern chemical biology, offering a powerful strategy to introduce novel chemical and physical properties into biological systems.

The significance of ncAAs lies in their ability to bestow proteins with enhanced stability, novel functionalities, and unique structural attributes. By moving beyond the limitations of the 20 canonical amino acids, researchers can engineer proteins with improved therapeutic potential, create new tools for studying biological processes, and develop novel biomaterials. Applications of ncAAs are diverse and include the development of antibody-drug conjugates, probes for monitoring protein conformation and interactions, and the creation of peptides with increased resistance to enzymatic degradation.

The β-Amino Acid Backbone as a Versatile Scaffolding Element in Peptidomimetics and Foldamer Science

Within the broad class of non-canonical amino acids, β-amino acids have garnered considerable attention. Structurally, β-amino acids differ from their α-amino acid counterparts by the presence of an additional carbon atom in their backbone, separating the amino and carboxyl functional groups. This seemingly subtle modification has profound implications for the conformational properties of peptides into which they are incorporated.

The β-amino acid backbone serves as a versatile scaffold in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. A key advantage of incorporating β-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation by proteases, a major hurdle in the therapeutic application of natural peptides. nih.gov

Furthermore, oligomers of β-amino acids, known as β-peptides, have been shown to adopt stable, well-defined secondary structures, such as helices and sheets, similar to α-peptides. This has given rise to the field of foldamer science, which focuses on the design of non-natural polymers that fold into predictable three-dimensional structures. nih.gov The ability to control the conformation of β-peptides opens up avenues for creating molecules that can mimic the surface of proteins and disrupt protein-protein interactions, a critical strategy in drug discovery. nih.gov The structural diversity of β-amino acids, arising from the potential for substitution at both the α- and β-carbons, provides a vast chemical space for the design of novel bioactive molecules. nih.gov

The Furan (B31954) Heterocycle: A Prominent Structural Motif in Interdisciplinary Chemical Research

Heterocyclic compounds, particularly those containing aromatic rings with one or more heteroatoms, are ubiquitous in medicinal chemistry and drug discovery. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prominent structural motif found in a wide array of biologically active natural products and synthetic compounds.

The inclusion of a furan moiety in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the furan ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and biological activity. Furan and its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

In the context of peptide and peptidomimetic design, the incorporation of furan-containing side chains can introduce unique conformational constraints and provide additional points of interaction with biological receptors. The conjugation of a furan moiety to peptide chains has been reported to enhance the potency of the resulting compounds by increasing their cell permeability. nih.gov

The Position of FMOC-(S)-3-Amino-4-(2-furyl)-butyric Acid within the Landscape of Unnatural Amino Acid Development

This compound is a specifically designed non-canonical β-amino acid that embodies the principles discussed in the preceding sections. Its structure integrates three key components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a β-amino acid backbone, and a furan-containing side chain. Each of these components plays a crucial role in its utility and positions it as a valuable building block in the synthesis of complex peptides and peptidomimetics.

The Fmoc group is a base-labile protecting group for the amine functionality. Its use is central to modern solid-phase peptide synthesis (SPPS), the primary method for the stepwise assembly of peptides. nih.gov The Fmoc strategy allows for the efficient and controlled elongation of a peptide chain under mild conditions, making it compatible with a wide range of amino acid side chains and complex peptide structures. nih.gov The presence of the Fmoc group on (S)-3-Amino-4-(2-furyl)-butyric acid signifies its intended application as a building block in Fmoc-based SPPS. nih.gov

The (S)-3-amino-4-butyric acid portion of the molecule provides the β-amino acid scaffold. As previously discussed, the incorporation of this backbone structure into a peptide chain can confer resistance to enzymatic degradation and introduce unique conformational preferences. nih.gov The specific stereochemistry at the 3-position, denoted by (S), is critical for defining the spatial arrangement of the side chain and influencing the folding of the resulting peptide.

In essence, this compound is a pre-packaged, ready-to-use building block for the synthesis of novel peptidomimetics and foldamers. Its design allows for the direct incorporation of a furan-containing β-amino acid into a growing peptide chain using standard Fmoc-SPPS protocols. This facilitates the exploration of new chemical space in drug discovery and the development of peptides with tailored properties. While specific research focusing solely on this compound is not extensively detailed in publicly available literature, its position and utility are firmly established by the well-documented roles of its constituent parts in the broader field of unnatural amino acid chemistry and peptide science. It represents a convergence of strategies aimed at overcoming the limitations of natural peptides and expanding the functional repertoire of protein-based therapeutics.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJEKXVMOCXPC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156907 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-07-5 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthetic Strategies for Fmoc S 3 Amino 4 2 Furyl Butyric Acid and Its Stereoisomers

Catalytic Enantioselective Approaches for Chiral β-Amino Acids

The development of catalytic asymmetric methods for synthesizing β-amino acids has been a major focus, aiming to overcome the limitations of classical resolution or the stoichiometric use of chiral auxiliaries. These approaches, encompassing transition metal catalysis, organocatalysis, and biocatalysis, provide efficient and highly stereoselective routes to these valuable molecules. rsc.org Key strategies include catalytic asymmetric hydrogenation, conjugate additions, and Mannich reactions, which have become standard procedures for accessing a wide variety of β-amino acid derivatives.

Regioselective Hydroamination and Conjugate Addition Methodologies

Regioselective hydroamination and conjugate addition are powerful C-N and C-C bond-forming reactions, respectively, for the asymmetric synthesis of β-amino acids from readily available α,β-unsaturated starting materials. nih.gov

Regioselective Hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond. Controlling the regioselectivity to favor the formation of the β-amino product over the α-amino product is a key challenge, as the innate electronics of α,β-unsaturated carbonyl compounds typically direct nucleophilic attack to the β-position. rsc.org Copper-hydride (CuH) catalysis has emerged as a prominent method. For instance, a Cu-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been developed where the choice of a specific chiral ligand can control the regioselectivity of the hydrocupration, leading to the formation of a copper species at the β-position. nih.govnih.gov This intermediate can then react with an electrophilic aminating reagent to yield the desired enantioenriched β-amino acid derivative. nih.govnih.gov

Conjugate Addition , or Michael addition, is one of the most versatile methods for creating the β-amino acid skeleton. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Both nitrogen and carbon nucleophiles can be employed.

Nitrogen Nucleophiles (Aza-Michael Addition): The direct addition of an amine or amine equivalent to an unsaturated system is a highly atom-economical approach. organic-chemistry.org Catalytic systems using metals like copper have been developed to promote the conjugate addition of carbamates or other nitrogen sources to enones and other unsaturated systems, providing β-amido compounds in good yields. organic-chemistry.orgbath.ac.uk

Carbon Nucleophiles: The addition of carbon nucleophiles, such as organometallic reagents or stabilized enolates, followed by a subsequent Curtius rearrangement, is another established route. For example, the conjugate addition of cyanide to α,β-unsaturated imides using an aluminum-salen catalyst has been reported as an effective method.

The table below summarizes representative catalytic systems used in these methodologies.

| Methodology | Catalyst/Ligand | Substrate Type | Nucleophile/Reagent | Key Features |

| Hydroamination | Copper / Chiral Phosphine (B1218219) Ligand | α,β-Unsaturated Carbonyls | Hydrosilane / 1,2-benzisoxazole | Ligand-controlled β-regioselectivity. nih.govnih.gov |

| Conjugate Addition | Nickel / Chiral Ligand | α,β-Unsaturated Carbonyls | Dioxazolones (amino source) | Formal hydroamidation with high enantioselectivity. organic-chemistry.org |

| Conjugate Addition | Copper Complex | α,β-Unsaturated Olefins | Aromatic Amines | Promotes addition to various β-amino sulfones, nitriles, and carbonyls. organic-chemistry.org |

| Conjugate Addition | Aluminum-Salen | α,β-Unsaturated Imides | Cyanide | Forms adducts that can be converted to β-amino acids via Curtius rearrangement. |

Advanced Hydrogenation Techniques for β-Amino Acid Precursors

Asymmetric hydrogenation is a highly efficient and widely used method for the synthesis of chiral β-amino acids. This approach typically involves the hydrogenation of prochiral precursors such as β-amido-α,β-unsaturated esters or β-enamine esters. The development of chiral transition-metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), has been pivotal to the success of this strategy.

The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. A variety of bidentate and monodentate phosphorous ligands have been developed and successfully applied. For example, Ru- and Rh-based catalysts featuring ligands like BINAP were among the first to demonstrate high efficiency, providing enantiomeric excesses (ee) greater than 90%. More recent advancements have introduced highly effective ligand systems such as TangPhos and DM-SEGPHOS, which exhibit high reactivity and enantioselectivity across a broad range of substrates. researchgate.net These protocols have significantly reduced reaction times and waste compared to older synthetic routes and have been successfully demonstrated on an industrial scale. researchgate.net

The table below highlights some advanced catalyst systems for this transformation.

| Catalyst System | Precursor Type | Typical Enantioselectivity (ee) | Reference |

| Ru(OAc)₂ / (R)-BINAP | N-acyl-β-(amino)acrylates | >90% | |

| Rh-TangPhos | β-(Acylamino)acrylates | High (specific values vary by substrate) | researchgate.net |

| Ru-DM-SEGPHOS | N-unprotected β-enamine esters | High | researchgate.net |

| Rh(I) / Chiral Phosphine (BPE, DuPHOS) | (E)-α-substituted β-amidoacrylates | up to 67% | researchgate.net |

Stereocontrolled Formation of the 3-Amino-4-(2-furyl)-butyric Acid Skeleton

The specific synthesis of the 3-Amino-4-(2-furyl)-butyric acid skeleton requires strategies that can both construct the carbon framework and precisely install the desired stereochemistry at the C3 (or β) position. nbinno.com This involves the strategic introduction of the furan (B31954) ring and subsequent or concurrent control of the amine group's stereochemistry.

Introduction of the Furan Moiety via Carbon-Carbon Bond Formation

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Its introduction into a target molecule can be accomplished through various carbon-carbon bond-forming reactions using furan-containing starting materials. One of the most common precursors is furfural (B47365), which is industrially produced from pentose-containing materials. wikipedia.orguop.edu.pk

Classic synthetic methods can be adapted to build the desired butyric acid skeleton. For instance, a Wittig reaction between furfural and a suitable phosphorus ylide can establish the carbon backbone. nii.ac.jp Alternatively, an aldol condensation reaction between furfural and an enolate derived from an acetate (B1210297) equivalent, followed by further transformations, can also be employed. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a fundamental method for forming the furan ring itself, offering another potential route if starting from acyclic precursors. numberanalytics.comorganic-chemistry.org

Control of (S)-Stereochemistry at the β-Position

Achieving the correct (S)-stereochemistry at the β-carbon is the most critical step in the asymmetric synthesis of the target molecule. ucsb.edu The absolute configuration of amino acids is crucial for their biological function and is often defined using the D/L notation (relative to glyceraldehyde) or the more systematic (R/S) Cahn-Ingold-Prelog convention. libretexts.orglibretexts.org For most chiral amino acids, the natural L-form corresponds to the (S)-configuration. libretexts.org

The catalytic enantioselective methods discussed previously are directly applicable here.

In an asymmetric hydrogenation approach, the precursor would be a β-furyl substituted β-amido-α,β-unsaturated ester. The use of a rhodium or ruthenium catalyst with a specific chiral phosphine ligand (e.g., an (R)- or (S)-BINAP derivative) would selectively produce one enantiomer over the other.

In a conjugate addition strategy, a chiral auxiliary could be attached to the substrate (e.g., an α,β-unsaturated ester). The auxiliary would direct the stereoselective addition of a nitrogen nucleophile to the β-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched β-amino acid. nih.gov

Alternatively, a chiral catalyst could be used to mediate the conjugate addition of an amine to an achiral furyl-substituted unsaturated ester, directly generating the (S)-stereocenter. bath.ac.uk

The predictability and high fidelity of these catalytic systems allow for the reliable production of the desired (S)-stereoisomer.

Strategic Application of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

Protecting groups are essential tools in organic synthesis, particularly in peptide chemistry, to temporarily block reactive functional groups and prevent unwanted side reactions. creative-peptides.com The Fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). creative-peptides.comontosight.ai

The strategic importance of the Fmoc group lies in its unique cleavage condition: it is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.comorganic-chemistry.org This base-lability makes the Fmoc group "orthogonal" to many other protecting groups used for amino acid side chains (such as tert-butyl (tBu) or trityl (Trt) ethers, esters, and carbamates), which are typically acid-labile. numberanalytics.compeptide.com This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without disturbing the side-chain protection. numberanalytics.com

The use of the Fmoc group has significantly improved the efficiency and yield of peptide synthesis, enabling the construction of complex and lengthy peptides with high purity. ontosight.ai The mild deprotection conditions also minimize the risk of side reactions like racemization. creative-peptides.com The process of attaching the Fmoc group to an amino acid is straightforward, often involving the reaction of the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate). mdpi.com

The table below compares the Fmoc group with other common α-amino protecting groups.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages | Primary Application |

| Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain groups; mild cleavage. creative-peptides.comnumberanalytics.com | Solid-Phase Peptide Synthesis (SPPS). ontosight.ai |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid, TFA) | Stable to base; widely used. creative-peptides.com | SPPS, solution-phase synthesis. peptide.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd); strong acid (HBr/AcOH). creative-peptides.com | Stable to mild acid/base; useful in solution phase. peptide.com | Solution-phase synthesis. peptide.com |

Fmoc Orthogonality and Stability in Synthetic Pathways

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique cleavage conditions which provide orthogonality with many other protecting groups. altabioscience.combiosynth.com Orthogonality in this context means that the protecting groups can be removed in any order without affecting each other. biosynth.com The Fmoc group is stable to acidic conditions, which are often used to remove side-chain protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers and esters. altabioscience.compeptide.compeptide.com Conversely, the Fmoc group is readily cleaved by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comlgcstandards.com This orthogonal protection strategy is a significant advantage over older methods, such as the Boc/Benzyl approach, which relied on varying strengths of acid for deprotection and could lead to the gradual loss of side-chain protecting groups with each cycle. altabioscience.comnih.gov

The stability of the Fmoc group under acidic conditions allows for the selective deprotection of acid-labile side-chain protecting groups while the N-terminal Fmoc group remains intact. altabioscience.com This feature is particularly valuable in the synthesis of complex peptides and those with post-translational modifications, such as glycosylation and phosphorylation, which are often unstable under the harsh acidic conditions required for Boc deprotection. nih.gov However, the stability of the Fmoc group is not absolute, and certain side reactions can occur. One of the most significant challenges in Fmoc-based synthesis is the formation of aspartimide from aspartic acid residues, which can be triggered by the basic conditions used for Fmoc removal. nih.gov This side reaction can lead to a mixture of by-products, complicating purification. nih.gov

Recent advancements have explored expanding the versatility of Fmoc deprotection. For instance, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is valuable for the synthesis of complex peptides containing highly reactive electrophiles that are incompatible with traditional basic deprotection conditions. nih.gov

The table below summarizes the stability and deprotection conditions of the Fmoc group in comparison to other common protecting groups, highlighting its orthogonal nature.

| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) | Acid, Hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Mild base, Hydrogenolysis |

| Benzyl | Bzl | Strong acid (e.g., HF), Hydrogenolysis | Mild acid, Mild base |

| tert-Butyl | tBu | Moderate to strong acid (e.g., TFA) | Mild base, Hydrogenolysis |

Direct Synthesis of Fmoc-Protected β-Amino Acids

The direct synthesis of Fmoc-protected β-amino acids is a key step in the construction of β-peptides and other molecules containing this structural motif. Several synthetic strategies have been developed to achieve this, often focusing on stereoselective methods to obtain enantiomerically pure products.

One notable method involves the ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from Fmoc-protected α-amino acids. organic-chemistry.org This approach is advantageous due to its mild reaction conditions, which are compatible with the base-sensitive Fmoc group. The synthesis begins with the activation of an Fmoc-protected α-amino acid, followed by reaction with diazomethane (B1218177) to form the corresponding diazo ketone. This intermediate is then subjected to sonication in the presence of a silver benzoate (B1203000) catalyst and a nucleophile, such as water, to yield the Fmoc-protected β-amino acid derivative. organic-chemistry.org This method has been shown to proceed with minimal epimerization for most amino acids, and the enantiomeric purity of the products can be confirmed using techniques like capillary zone electrophoresis. organic-chemistry.org

Another powerful strategy for the direct synthesis of Fmoc-protected amino acids, including β-amino acids, utilizes organozinc chemistry. rsc.org In this approach, an N-Fmoc protected 3-iodoalanine tert-butyl ester derived organozinc reagent can be coupled with a variety of electrophiles under palladium catalysis. This allows for the introduction of diverse side chains, leading to the formation of substituted phenylalanines and 4-oxoamino acids. The subsequent removal of the tert-butyl ester group provides the desired Fmoc-protected amino acids, which are suitable for use in automated solid-phase peptide synthesis. rsc.org

Furthermore, methods for the preparation of Fmoc-protected amines under anhydrous conditions have been developed. These involve treating the amine component with a silylating agent, followed by an activated Fmoc-reagent to yield the Fmoc-protected amine. google.com This can be particularly useful for substrates that are sensitive to aqueous conditions.

The following table outlines key features of different direct synthetic methods for Fmoc-protected β-amino acids.

| Synthetic Method | Key Reagents | Advantages |

| Ultrasound-Promoted Wolff Rearrangement | Fmoc-α-amino acid, Diazomethane, Silver benzoate | Mild conditions, Minimal epimerization, High yields |

| Organozinc Chemistry | N-Fmoc 3-iodoalanine tert-butyl ester, Palladium catalyst, Electrophiles | Versatility in side-chain introduction |

| Silylation Method | Silylating agent, Activated Fmoc-reagent | Anhydrous conditions, High purity |

Derivatization Applications of Fmoc-Cl in Amino Acid Analysis Methodologies

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used pre-column derivatization reagent for the analysis of amino acids by various chromatographic and electrophoretic techniques. nih.govnih.govoup.comcreative-proteomics.com The reaction of Fmoc-Cl with the primary or secondary amine group of an amino acid results in the formation of a highly fluorescent and UV-active derivative, which significantly enhances the sensitivity of detection. creative-proteomics.com The resulting Fmoc-amino acid derivatives are stable, allowing for automated analysis of multiple samples. nih.gov

The derivatization reaction is typically carried out in a buffered alkaline medium, such as a borate (B1201080) buffer, at room temperature. nih.govoup.com The reaction is rapid, often completing within minutes. nih.gov After derivatization, the excess reagent and its hydrolysis product can be quenched or separated during the analysis. The stable nature of the Fmoc derivatives is a key advantage over other derivatizing agents, with some studies reporting stability for more than 48 hours. nih.govtandfonline.com

Fmoc-Cl derivatization is compatible with a range of analytical platforms, including:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of Fmoc-amino acids. The hydrophobic nature of the Fmoc group allows for excellent separation on C8 or C18 columns. nih.govtandfonline.com Detection is typically performed using fluorescence or UV detectors, with fluorescence offering higher sensitivity. creative-proteomics.com

Capillary Electrophoresis (CE): CE provides high-efficiency separation of Fmoc-derivatized amino acids. creative-proteomics.com This technique is particularly useful for the analysis of complex mixtures and for chiral separations when a chiral selector is included in the background electrolyte. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The combination of HPLC with tandem mass spectrometry offers high selectivity and sensitivity for the analysis of Fmoc-amino acids. nih.gov This method allows for the identification and quantification of amino acids in complex biological matrices with minimal sample cleanup. nih.govresearchgate.net

A significant application of Fmoc-Cl derivatization is in the chiral analysis of amino acids. By reacting a racemic mixture of amino acids with a chiral derivatizing agent, diastereomers are formed which can be separated by standard chromatographic techniques. While Fmoc-Cl itself is not chiral, it is used in conjunction with chiral stationary phases in HPLC or chiral additives in CE to resolve enantiomers. researchgate.net For instance, the chiral separation of D- and L-Fmoc amino acids has been successfully achieved using polysaccharide-based chiral columns in both HPLC and supercritical fluid chromatography (SFC). researchgate.net Another approach involves derivatization with a chiral reagent that has a similar structure to Fmoc-Cl, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers that can be separated. acs.org

The table below provides a comparative overview of different analytical methodologies employing Fmoc-Cl derivatization.

| Analytical Technique | Principle | Advantages |

| HPLC with Fluorescence/UV Detection | Separation based on polarity | High sensitivity (fluorescence), Robustness |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio | High efficiency, Low sample consumption |

| LC-MS/MS | Separation by chromatography, detection by mass | High selectivity and sensitivity, Suitable for complex matrices |

Methodological Integration of Fmoc S 3 Amino 4 2 Furyl Butyric Acid in Peptide Assembly

Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS) with Non-Canonical β-Amino Acids

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. luxembourg-bio.com The most widely adopted strategy utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the incoming amino acid. nih.govnih.gov This method's popularity stems from its use of milder chemical conditions compared to the alternative tert-butyloxycarbonyl (Boc) strategy, making it compatible with a wider range of sensitive or modified amino acids. nih.govnih.gov

The integration of β-amino acids like FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid into a growing peptide chain via Fmoc-SPPS requires careful consideration of coupling reagents and conditions. The steric hindrance and altered reactivity of β-amino acids compared to their α-counterparts can lead to slower and less efficient coupling reactions.

Standard coupling protocols often employ activating agents to convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species, facilitating nucleophilic attack by the free amine of the resin-bound peptide. embrapa.br Common activating reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium or phosphonium (B103445) salts such as HBTU, HATU, and PyBOP. embrapa.br

For sterically hindered β-amino acids, more potent activating agents like HATU are often preferred to drive the coupling reaction to completion and minimize the formation of truncated peptide sequences. chempep.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, HOAt, are frequently included in the coupling mixture to accelerate the reaction and suppress side reactions, particularly racemization. chempep.com The choice of base is also critical; while N,N-diisopropylethylamine (DIPEA) is commonly used, alternatives like 2,4,6-collidine may be employed to reduce the risk of side reactions such as racemization, especially with sensitive amino acids. embrapa.brchempep.com

The deprotection of the Fmoc group, typically achieved with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is a crucial step. peptide.comnih.gov In cases of slow or incomplete deprotection, which can be exacerbated by peptide aggregation, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in the presence of piperidine to scavenge the dibenzofulvene byproduct. peptide.com

Table 1: Common Reagents in Fmoc-SPPS for β-Amino Acid Incorporation

| Reagent Type | Examples | Function |

|---|---|---|

| Coupling Activators | DIC, HBTU, HATU, PyBOP | Activate the carboxylic acid of the incoming Fmoc-amino acid. |

| Coupling Additives | HOBt, HOAt | Accelerate coupling and suppress racemization. |

| Bases | DIPEA, 2,4,6-Collidine | Neutralize the protonated amine and facilitate coupling. |

| Deprotection Agents | Piperidine, DBU | Remove the Fmoc protecting group from the N-terminus. |

"Difficult sequences" in SPPS are those prone to forming strong inter- or intramolecular interactions, leading to aggregation on the solid support. nih.gov This aggregation can hinder both the coupling and deprotection steps, resulting in lower yields and purity. peptide.com Peptides containing hydrophobic or β-branched amino acids are particularly susceptible to this issue. nih.gov The incorporation of β-amino acids can further contribute to aggregation due to their propensity to form stable secondary structures.

Several strategies have been developed to mitigate aggregation during SPPS:

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation.

Alternative Solvents: Using solvent mixtures, such as DCM/DMF/NMP, or adding detergents like Triton X-100 can improve the solvation of the growing peptide chain and reduce aggregation.

Elevated Temperatures: Performing the synthesis at higher temperatures can help to break up aggregates and improve reaction kinetics.

Structure-Disrupting Derivatives: The incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the peptide sequence can disrupt the formation of stable secondary structures.

Complementary Solution-Phase and Chemo-Enzymatic Approaches for Peptide Elongation

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis and chemo-enzymatic strategies offer valuable alternatives, particularly for the large-scale production of peptides or the synthesis of complex peptide fragments.

Solution-phase synthesis involves the stepwise coupling of amino acids in a homogenous solution. While more labor-intensive than SPPS due to the need for purification after each step, it can be advantageous for producing large quantities of a specific peptide.

Chemo-enzymatic approaches combine chemical synthesis with enzymatic ligation to assemble larger peptides from smaller, chemically synthesized fragments. Native chemical ligation (NCL) is a powerful technique that allows for the coupling of two unprotected peptide fragments in aqueous solution. peptide.com This method typically involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. peptide.com While standard NCL is limited by the requirement of a cysteine at the ligation site, various modifications have been developed to broaden its applicability.

Mitigation of Side Reactions and Impurity Formation during Coupling Steps

Several side reactions can occur during the coupling steps of Fmoc-SPPS, leading to the formation of impurities. One of the most significant is aspartimide formation, which can occur when an aspartic acid residue is present in the peptide chain. nih.gov This side reaction is promoted by the basic conditions used for Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-aspartyl peptides, as well as racemization at the aspartic acid residue. nih.gov

The choice of protecting groups for the side chains of amino acids is crucial in minimizing side reactions. For aspartic acid, bulky protecting groups like O-tert-butyl (OtBu) are generally effective at suppressing aspartimide formation. chempep.com

Incomplete coupling or deprotection can lead to the formation of deletion sequences (peptides missing one or more amino acids) or truncated sequences. chempep.com Careful optimization of coupling times, reagent concentrations, and the use of potent activators can help to minimize these impurities. chempep.com Racemization of the activated amino acid during coupling is another potential side reaction that can be suppressed by the addition of HOBt or HOAt. chempep.com

Table 2: Common Side Reactions in Fmoc-SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategies |

|---|---|---|

| Aspartimide Formation | Cyclization of aspartic acid residues leading to byproducts. | Use of bulky side-chain protecting groups (e.g., OtBu). |

| Deletion Sequences | Peptides missing one or more amino acids. | Optimization of coupling and deprotection conditions, use of potent activators. |

| Truncated Sequences | Incomplete peptide chains. | Ensuring complete coupling at each step. |

| Racemization | Loss of stereochemical integrity at the α-carbon. | Addition of HOBt or HOAt to the coupling mixture. |

Structural and Conformational Investigations of Peptides Incorporating Fmoc S 3 Amino 4 2 Furyl Butyric Acid

Computational Elucidation of β-Amino Acid Conformational Preferences

Computational methods are powerful tools for predicting and understanding the conformational behavior of peptides. These in silico approaches provide insights into the structural landscape of molecules, complementing experimental data.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to investigate the intrinsic conformational preferences of β-amino acids. scirp.org These methods can determine the relative stabilities of different conformers in the gas phase and in solution. scirp.org For β-amino acids, the torsion angles of the backbone are systematically varied to identify stable geometries. scirp.org

Table 1: Computational Methods for Peptide Conformational Analysis

| Method | Description | Application to β-Amino Acids |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. | Calculation of intrinsic conformational preferences and relative energies of different rotamers. |

| Density Functional Theory (DFT) | A class of QM methods that calculates the electronic structure of a molecule based on its electron density. | Used for geometry optimization and energy calculations of β-amino acid conformers. scirp.org |

| Hartree-Fock (HF) | An ab initio QM method that approximates the many-electron wavefunction as a single Slater determinant. | Employed to study the gas-phase conformations of β-amino acids. scirp.org |

| Molecular Dynamics (MD) | A computer simulation technique for studying the physical movements of atoms and molecules. | Simulating the dynamic behavior of peptides containing β-amino acids in solution to observe folding and conformational changes. researchgate.netbonvinlab.org |

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing specific peptide conformations. scirp.org In peptides containing β-amino acids, the longer backbone provides additional flexibility, allowing for the formation of unique hydrogen bonding patterns that can lead to stable folded structures. scirp.org The presence of the FMOC protecting group can also influence conformation through stacking interactions.

Solvent effects are critical in determining the conformational preferences of peptides. scirp.org The surrounding solvent molecules can stabilize or destabilize different conformers. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of the solvent on peptide structure. scirp.org Studies have shown that solvation generally stabilizes the conformations of β-amino acids relative to the gas phase. scirp.org The interplay between intramolecular forces and solvent interactions dictates the final three-dimensional structure of the peptide.

Spectroscopic Characterization of β-Peptidic Structures

Spectroscopic techniques are indispensable for the experimental determination of peptide structure in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce the conformation of the peptide backbone and the orientation of the side chains. mdpi.com For peptides incorporating FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid, 2D-NMR experiments like COSY, TOCSY, and NOESY would be essential to assign proton resonances and determine spatial proximities between atoms, providing insights into the local conformation around the β-amino acid residue. mdpi.com

Table 2: Spectroscopic Techniques for Peptide Structure Elucidation

| Technique | Information Obtained | Relevance to this compound Peptides |

| NMR Spectroscopy | 3D structure in solution, conformational dynamics, interatomic distances. | Determination of the local conformation around the β-amino acid and its influence on the overall peptide fold. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). | Assessment of how the incorporation of the furan-containing β-amino acid affects the global secondary structure of the peptide. |

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in the solid state. nih.gov Obtaining a crystal structure of a peptide containing this compound would offer definitive proof of its conformation and packing in the crystalline form. nih.govnih.gov While crystallizing peptides can be challenging, the resulting structure provides a detailed picture of bond lengths, bond angles, and torsion angles. nih.gov Studies on similar FMOC-protected β-amino acids have revealed details about their intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding their self-assembly properties. nih.govnih.govresearchgate.net

Influence of the Furan (B31954) Moiety on Peptide Backbone Conformation and Side Chain Orientation

The furan ring in the side chain of this compound is expected to exert a significant influence on the local and global conformation of the peptide. The aromatic and steric nature of the furan moiety can restrict the conformational freedom of the side chain and the adjacent backbone. nih.govnih.gov The orientation of the furan ring relative to the peptide backbone can be influenced by non-covalent interactions, such as π-π stacking with other aromatic residues or the FMOC group itself. researchgate.net Furthermore, the furan ring can engage in hydrogen bonding through its oxygen atom, potentially stabilizing specific turn structures or other folded conformations. The neighboring residue effect, where the side chain of one amino acid influences the backbone conformation of its neighbors, is a well-documented phenomenon that would be pertinent to the furan-containing side chain. nih.gov Understanding these interactions is key to rationally designing peptides with predefined structures and properties.

Conceptual Role of the Furan and β Amino Acid Scaffold in Advanced Molecular Design

Furan (B31954) as a Core Scaffold for Ligand Design and Modification

The furan nucleus is a prevalent feature in numerous bioactive compounds and serves as a fundamental scaffold in medicinal chemistry. ijabbr.comijabbr.com Its utility stems from its unique structural and electronic characteristics, which can be strategically manipulated to design ligands with high affinity and specificity for a variety of biological targets. ijabbr.com

Electronic Properties and Aromaticity in Molecular Recognition

Furan is a five-membered, planar, aromatic heterocycle containing an oxygen atom. numberanalytics.com Its aromatic character, arising from the delocalization of six π-electrons over the ring, contributes to the stability of molecules incorporating this scaffold. ijabbr.compharmaguideline.com However, the aromaticity of furan is less pronounced than that of thiophene (B33073) or pyrrole (B145914) due to the higher electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly. pharmaguideline.comresearchgate.net

This reduced aromaticity and the electron-donating nature of the oxygen atom make the furan ring electron-rich and highly reactive compared to other aromatic systems like benzene. ijabbr.comnumberanalytics.comnih.gov These electronic properties are critical for molecular recognition, as the electron-rich nature of the furan ring allows it to participate in various non-covalent interactions with biological macromolecules, such as π-π stacking and hydrogen bonding (via the oxygen atom). ijabbr.com These interactions are fundamental for the binding of ligands to receptor sites and the inhibition of enzymes.

| Heterocycle | Heteroatom | Electronegativity of Heteroatom (Pauling Scale) | Relative Aromaticity |

|---|---|---|---|

| Thiophene | Sulfur (S) | 2.58 | High |

| Pyrrole | Nitrogen (N) | 3.04 | Medium |

| Furan | Oxygen (O) | 3.44 | Low |

Strategies for Diversification and Bioisosteric Replacement Utilizing Furan

The furan scaffold provides a versatile platform for chemical diversification. ijabbr.com Its susceptibility to electrophilic substitution and other functionalization reactions allows for the straightforward introduction of a wide array of chemical groups, enabling the systematic modification of a lead compound's structure to optimize its biological activity, selectivity, and pharmacokinetic properties. ijabbr.comnumberanalytics.com

β-Amino Acids in the Construction of Proteolytically Stable Peptidomimetics and Novel Biomaterials

The use of peptides as therapeutic agents is often hampered by their poor metabolic stability, primarily due to rapid degradation by proteases. nih.gov Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to overcome these limitations. eurekaselect.com β-Amino acids are key building blocks in the creation of potent and stable peptidomimetics. nih.goveurekaselect.com Unlike their α-amino acid counterparts, where the amino group is attached to the carbon adjacent to the carboxyl group, β-amino acids have an additional carbon atom separating these two functional groups. nih.govresearchgate.net

Modulation of Molecular Properties and Enzymatic Stability

The incorporation of β-amino acids into a peptide sequence fundamentally alters its backbone structure. researchgate.net This "extra" carbon atom in the backbone makes the resulting peptide bond resistant to cleavage by common peptidases, thereby significantly increasing the molecule's half-life in biological systems. nih.goveurekaselect.comresearchgate.net This enhanced proteolytic stability is a critical attribute for developing effective peptide-based drugs.

Structure-Activity Relationship (SAR) and De Novo Design Principles

The structural versatility of β-amino acids makes them powerful tools for structure-activity relationship (SAR) studies. acs.org By systematically replacing α-amino acids with various β-amino acid stereoisomers and observing the effect on biological activity, researchers can gain deep insights into the specific conformations required for receptor binding and activation. acs.org This knowledge is essential for constructing a pharmacophore model and guiding the rational design of more potent and selective analogues. acs.orgnih.gov

The predictable folding patterns of β-peptides also enable their use in de novo design, where entirely new protein-like structures are built from scratch. acs.org This approach allows for the creation of biomaterials and therapeutic agents with functions not seen in nature. Linear and helical β-peptides can be designed to mimic the structural features of natural peptides, leading to the development of receptor agonists, antagonists, and enzyme inhibitors. acs.org

| Property | Effect of β-Amino Acid Incorporation | Rationale |

|---|---|---|

| Enzymatic Stability | Increased | Altered peptide bond structure is not recognized by proteases. researchgate.net |

| Structural Diversity | Increased | Access to novel, stable secondary structures (e.g., helices, turns). acs.org |

| Conformational Rigidity | Increased | Restricted bond rotation in the backbone can pre-organize the molecule for binding. |

| Bioavailability | Potentially Improved | Increased stability can lead to longer circulation times. acs.org |

Rational Design for Targeted Molecular Interactions: Case Studies with Furan-Modified Peptides

Rational design is a powerful strategy in drug discovery that utilizes structural information to create molecules with high affinity and specificity for a particular biological target. nih.gov The incorporation of reactive or uniquely recognizable moieties, such as the furan ring, into peptide scaffolds is a prime example of this approach. Furan-modified peptides and peptide nucleic acids (PNAs) have been developed as pro-reactive probes for studying and targeting interactions with proteins and nucleic acids. rsc.orgnih.gov

A key strategy involves the oxidation of the furan ring, which transforms it into a highly reactive species capable of forming a covalent bond with a nearby nucleophilic residue on the target biomolecule. rsc.org This creates a permanent link, or cross-link, which can be used to trap and identify binding partners, map interaction sites, or create highly potent inhibitors.

Applications in Covalent Crosslinking and Probe Development

The furan moiety within the FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid structure serves as a latent diene, capable of participating in [4+2] Diels-Alder cycloaddition reactions with suitable dienophiles. mdpi.comresearchgate.net This reactivity is a cornerstone for its application in covalent crosslinking and the design of reactivity-based probes. nih.gov Concurrently, the β-amino acid framework offers significant advantages in terms of proteolytic resistance and conformational control, which are critical for the efficacy of probes and crosslinkers in biological systems. acs.orgresearchgate.net

Covalent Crosslinking:

The Diels-Alder reaction involving a furan and a dienophile, such as a maleimide (B117702), is an efficient method for forming stable carbon-carbon bonds under mild conditions, making it a "click" reaction of choice for bioconjugation. mdpi.comwikipedia.org When incorporated into a peptide or a small molecule, the furan ring of a molecule like this compound can be used to covalently link to another molecule or a biological target that has been functionalized with a dienophile.

The reaction proceeds via a cycloaddition mechanism, forming an oxanorbornene adduct. mdpi.com The efficiency and reversibility of the furan/maleimide Diels-Alder reaction can be tuned by the electronic nature of the substituents on both the furan and the maleimide, as well as by temperature. rsc.org For instance, electron-withdrawing groups on the maleimide and electron-donating groups on the furan can accelerate the forward reaction. mdpi.com This tunable reactivity is advantageous for designing crosslinkers with specific activation conditions.

The β-amino acid backbone contributes to the stability of the crosslinking agent, protecting it from degradation by proteases that are abundant in biological environments. acs.org This enhanced stability ensures that the crosslinker can reach its target and execute the crosslinking reaction effectively.

Probe Development:

The same Diels-Alder chemistry that enables covalent crosslinking is also a powerful tool for the development of molecular probes. A probe containing a furan moiety can be designed to react specifically with a target molecule that bears a dienophile. researchgate.net This covalent modification allows for the detection, isolation, and identification of the target molecule.

A molecular probe based on the furan scaffold can be equipped with reporter tags, such as fluorophores or mass tags, to facilitate its detection. researchgate.net The probe is designed to undergo a covalent reaction with a furan-containing target, which can then be easily identified using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

The β-amino acid component of such a probe would provide several benefits. Its inherent resistance to enzymatic degradation would increase the probe's half-life in biological samples. acs.org Furthermore, the conformational constraints imposed by the β-amino acid can be used to pre-organize the probe's structure, potentially enhancing its binding affinity and selectivity for the intended target. acs.org Peptides containing β-amino acids can adopt stable secondary structures, which is a valuable feature in the rational design of probes with high specificity. researchgate.net

The following table summarizes the key features and advantages of the furan and β-amino acid scaffolds in these applications:

| Scaffold Component | Key Chemical Feature | Application | Advantages |

| Furan Ring | Diene for Diels-Alder Reaction | Covalent Crosslinking & Probe Development | - Forms stable covalent bonds mdpi.com- "Click" chemistry with high efficiency mdpi.com- Tunable reactivity rsc.org |

| β-Amino Acid | Proteolytically Stable Backbone | Covalent Crosslinking & Probe Development | - Increased resistance to enzymatic degradation acs.org- Conformational stability and defined secondary structures acs.orgresearchgate.net- Potential for enhanced target binding and selectivity acs.org |

Emerging Research Frontiers and Methodological Innovations

Development of Advanced Stereoselective Methodologies for Heterocyclic β-Amino Acid Synthesis

The synthesis of enantiomerically pure β-amino acids, particularly those containing heterocyclic moieties, is a subject of intensive research due to their importance as building blocks for peptidomimetics and other biologically active molecules. Traditional methods often involve multi-step sequences and may require hazardous reagents. illinois.edu Consequently, there is a continuous drive to develop more efficient and stereoselective synthetic strategies.

Recent advancements have focused on catalytic asymmetric methods that offer direct access to chiral β-amino acid derivatives. nih.gov These approaches often utilize transition metal catalysts or organocatalysts to control the stereochemical outcome of the reaction. For instance, copper-catalyzed hydroamination reactions have been reported for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov Another strategy involves the stereoselective condensation of enantiomerically pure heterocyclic aldehydes with chiral auxiliaries, such as Schöllkopf's reagent, to produce β-hydroxy-α-amino acids that can be further transformed into the desired β-amino acids. researchgate.net

The synthesis of β-amino acids with specific heterocyclic substituents like the furan (B31954) ring in FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid often requires tailored synthetic routes. These can include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which utilize simple building blocks to construct the β-amino acid scaffold. illinois.edu While these methods represent a significant step forward, the direct asymmetric synthesis of β-amino acids from simple starting materials remains a key challenge. illinois.edu

Table 1: Comparison of Methodologies for Stereoselective β-Amino Acid Synthesis

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Catalytic Asymmetric Conjugate Addition | Use of chiral catalysts (e.g., copper, rhodium) to control stereoselectivity in the addition of a nitrogen source to an α,β-unsaturated carbonyl compound. nih.gov | High enantioselectivity, direct formation of the β-amino acid backbone. | Substrate scope can be limited. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, then subsequently removed. researchgate.net | Reliable and predictable stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

| Palladium-Catalyzed Aminocarbonylation | Intermolecular reaction of alkenes with a nitrogen source and carbon monoxide. illinois.edu | Utilizes simple and readily available starting materials. | Can require hypervalent iodine reagents and a CO atmosphere. |

| Nickel-Catalyzed Carboxylation of Aziridines | Carboxylation of pre-formed aziridine (B145994) rings. illinois.edu | Provides an alternative route with good functional group tolerance. | Access to substituted β-amino acids can be limited. |

Rational Design of Furan-Substituted β-Amino Acids with Tuned Conformational Properties

The incorporation of non-proteinogenic amino acids, such as those with furan substitutions, into peptide chains is a powerful strategy to modulate their conformation, biological activity, and metabolic stability. nih.gov The furan ring itself is a versatile scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions and for its presence in numerous bioactive compounds. ijabbr.comijabbr.com

The rational design of furan-substituted β-amino acids aims to leverage the unique properties of the furan moiety to control the secondary structure of β-peptides. The planar and aromatic nature of the furan ring can introduce conformational constraints, directing the peptide backbone to adopt specific folds such as helices, turns, or sheets. ias.ac.in The electron-rich nature of the furan ring allows it to engage in π-π stacking interactions and other electronic interactions, which can further stabilize desired conformations. ijabbr.com

By systematically modifying the substitution pattern on the furan ring or the position of the furan-containing amino acid within a peptide sequence, it is possible to fine-tune the conformational properties of the resulting β-peptide. This approach allows for the design of peptides with specific three-dimensional structures tailored for binding to biological targets with high affinity and selectivity. ugent.be

Integration of Machine Learning and Artificial Intelligence in β-Peptide Design and Prediction

The vast chemical space of possible peptide sequences presents a significant challenge for traditional drug discovery methods. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this complexity and accelerate the design of novel peptides with desired properties. oup.com

Structure Prediction: Deep learning models, such as AlphaFold and its successors, have revolutionized protein structure prediction. utoronto.caexxactcorp.com While originally developed for α-proteins, these and other AI models are being adapted to predict the three-dimensional structures of peptides, including those containing non-canonical amino acids like β-amino acids. nih.govmdpi.com Accurate structure prediction is crucial for understanding how a β-peptide will interact with its target. nih.gov

Property Prediction: ML models can be trained on existing data to predict the biological and physicochemical properties of peptides, such as their bioactivity, toxicity, and stability. nih.govucla.edu This allows for the in silico screening of large virtual libraries of β-peptides to identify promising candidates for experimental validation. nih.gov

De Novo Design: Generative ML models can design entirely new peptide sequences with optimized properties. oup.com These models learn the underlying patterns from known peptide data and can generate novel sequences that are predicted to be active. nih.gov Frameworks are being developed that can handle non-proteinogenic amino acids, enabling the design of novel β-peptides. rsc.orgresearchgate.net

The integration of AI and ML into the β-peptide design workflow has the potential to significantly reduce the time and cost of discovery, leading to the faster development of new therapeutics. nih.gov

High-Throughput Synthesis and Screening of Libraries Incorporating this compound

To explore the full potential of novel building blocks like this compound, it is essential to synthesize and screen large libraries of peptides containing this amino acid. High-throughput synthesis and screening methods enable the rapid evaluation of thousands or even millions of different peptide sequences. nih.gov

One powerful technique is one-bead-one-compound (OBOC) library synthesis, where each bead in a resin support carries a unique peptide sequence. nih.gov These libraries can then be screened for binding to a specific target protein or for a particular biological activity. creative-peptides.com Advances in screening technologies, such as fluorescence-based sorting and mass spectrometry-based decoding, have made this process more efficient. nih.govresearchgate.net

The development of robust solid-phase peptide synthesis (SPPS) protocols is crucial for the successful construction of high-quality β-peptide libraries. nih.gov These protocols need to be optimized for the efficient coupling of β-amino acids, which can sometimes be more challenging than their α-amino acid counterparts. The ability to incorporate unique building blocks like this compound into these high-throughput workflows is key to discovering novel bioactive peptides. nih.gov

Table 2: High-Throughput Screening Techniques for Peptide Libraries

| Screening Technique | Principle | Throughput | Key Advantages |

|---|---|---|---|

| Phage Display | Peptides are expressed on the surface of bacteriophages, and libraries are screened for binding to a target. creative-biolabs.com | High (10^9 - 10^11) | Large library sizes, direct link between phenotype and genotype. |

| One-Bead-One-Compound (OBOC) | Each bead in a solid support carries a unique peptide, which is screened for activity on the bead. nih.gov | High (10^6 - 10^7) | Compatible with a wide range of chemistries, including non-natural amino acids. |

| Surface Plasmon Resonance (SPR) | Measures binding interactions in real-time by detecting changes in refractive index at a sensor surface. creative-peptides.com | Medium to High | Provides kinetic and affinity data. |

| Fluorescence-Based Assays | Peptides are screened for their ability to modulate a fluorescent signal, for example, in a cell-based assay. creative-peptides.com | High | Can directly measure functional activity. |

Expanding the Scope of Furan-Based Scaffolds in Complex Molecular Architectures

The furan ring is a versatile building block in organic synthesis, and its use extends beyond its incorporation into peptides. numberanalytics.com Furan and its derivatives can serve as scaffolds for the construction of a wide range of complex molecular architectures with diverse biological activities. ijabbr.comnumberanalytics.com The unique reactivity of the furan ring, including its ability to undergo cycloaddition reactions like the Diels-Alder reaction, makes it a valuable tool for synthetic chemists. numberanalytics.com

Furan-based scaffolds are found in numerous natural products and have been utilized in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties. ijabbr.comorientjchem.org The furan moiety can act as a bioisostere for other aromatic rings, such as a phenyl group, offering a way to modify the steric and electronic properties of a molecule to improve its pharmacological profile. orientjchem.org

The development of new synthetic methodologies to functionalize the furan ring and to incorporate it into larger molecular frameworks is an active area of research. numberanalytics.com This includes the use of furan as a starting material for the synthesis of other heterocyclic systems and its incorporation into polymeric materials for biomedical applications. numberanalytics.comumw.edu.pl The continued exploration of furan chemistry will undoubtedly lead to the discovery of new and innovative molecular architectures with important applications in medicine and materials science. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid, and how does the furyl substituent influence reaction conditions?

- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group followed by coupling of the furyl-butyric acid moiety. The furyl group’s electron-rich aromatic system may require mild acidic or basic conditions to avoid side reactions (e.g., ring opening). Solid-phase peptide synthesis (SPPS) is commonly employed, with resin cleavage using trifluoroacetic acid (TFA) to preserve stereochemistry. Purification via reverse-phase HPLC is recommended to separate diastereomers or unreacted intermediates .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Use analytical techniques such as LC-MS to monitor reaction progress, leveraging the compound’s exact mass (391.14 g/mol) for identification . Post-synthesis, recrystallization in ethanol/water mixtures or preparative HPLC with a C18 column can remove impurities. Validate purity via H NMR (e.g., characteristic furyl proton signals at δ 6.3–7.4 ppm) and elemental analysis .

Q. What are the key solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMF, DMSO). For peptide coupling, pre-dissolve in DMF and maintain a concentration <0.1 M to prevent aggregation. Adjust pH to 8–9 with DIEA (N,N-diisopropylethylamine) to deprotonate the amino group during SPPS .

Advanced Research Questions

Q. How does the furyl group’s electronic structure influence coupling efficiency in peptide synthesis?

- Methodological Answer : The furyl group’s electron-donating nature stabilizes transition states in carbodiimide-mediated couplings (e.g., HBTU/DIC), enhancing reactivity. However, steric hindrance from the bulky Fmoc group may require extended reaction times (2–4 hrs) or elevated temperatures (40°C). Optimize equivalents of coupling reagents (1.5–2.0 equiv) to balance yield and side reactions .

Q. What analytical challenges arise in confirming the stereochemical integrity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers. Validate retention times against commercially available (R)- and (S)-isomers. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD) with DFT-simulated spectra to correlate experimental and theoretical data .

Q. How can researchers resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer : Discrepancies often stem from variations in protecting group strategies or solvent systems. For example, tert-butyl ester protection of the carboxylic acid (vs. free acid) improves coupling yields by reducing steric hindrance . Cross-reference synthetic protocols with mass spectrometry to confirm intermediate structures and identify side products (e.g., diketopiperazine formation) .

Q. What strategies mitigate racemization during prolonged storage or handling?

- Methodological Answer : Store the compound at -20°C under inert gas (argon) to prevent moisture-induced hydrolysis. For long-term stability, convert to a hydrochloride salt. Monitor racemization via periodic chiral HPLC analysis. Use fresh batches for critical steps in peptide elongation to avoid epimerization .

Data-Driven Research Considerations

Q. How can computational modeling predict the reactivity of this compound in novel peptide architectures?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model steric interactions in peptide chains, guiding residue placement. Validate predictions with SPR (surface plasmon resonance) to measure binding affinities in designed peptides .

Q. What role does the furyl group play in stabilizing non-covalent interactions in supramolecular assemblies?

- Methodological Answer : The furyl group participates in π-π stacking and hydrogen bonding (via the oxygen lone pairs). Characterize interactions using NOESY NMR to detect proximities between furyl protons and aromatic residues. Thermal shift assays (TSA) can quantify stabilization effects in protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.